2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid
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Overview
Description
2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid is a complex organic compound that features a unique hexahydropyrrolo[2,1-b][1,3]oxazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole typically involves the formation of the oxazole ring as a key step. One common synthetic route starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction proceeds through a series of steps, including cyclization and fluorination, to yield the target compound with an overall yield of around 32% .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(2-chlorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole
- 2,3-Bis(2-bromophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole
- 2,3-Bis(2-methylphenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole
Uniqueness
The presence of fluorine atoms in 2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chlorinated, brominated, or methylated analogs. These properties can enhance its potential as a bioactive compound and its suitability for various applications in scientific research.
Properties
CAS No. |
647841-02-9 |
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Molecular Formula |
C18H18ClF2NO5 |
Molecular Weight |
401.8 g/mol |
IUPAC Name |
2,3-bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid |
InChI |
InChI=1S/C18H17F2NO.ClHO4/c19-14-8-3-1-6-12(14)17-18(13-7-2-4-9-15(13)20)22-16-10-5-11-21(16)17;2-1(3,4)5/h1-4,6-9,16-18H,5,10-11H2;(H,2,3,4,5) |
InChI Key |
JEHYGONUFACBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2N(C1)C(C(O2)C3=CC=CC=C3F)C4=CC=CC=C4F.OCl(=O)(=O)=O |
Origin of Product |
United States |
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